molecular formula C6H9BrO B6227136 5-(bromomethyl)-3,6-dihydro-2H-pyran CAS No. 92829-76-0

5-(bromomethyl)-3,6-dihydro-2H-pyran

Cat. No.: B6227136
CAS No.: 92829-76-0
M. Wt: 177
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing one oxygen atom and a bromomethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3,6-dihydro-2H-pyran typically involves the bromination of 3,6-dihydro-2H-pyran. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,6-dihydro-2H-pyran can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 3,6-dihydro-2H-pyran.

Scientific Research Applications

5-(Bromomethyl)-3,6-dihydro-2H-pyran has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3,6-dihydro-2H-pyran largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The specific molecular targets and pathways involved would vary based on the context of its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3,6-dihydro-2H-pyran
  • 5-(Iodomethyl)-3,6-dihydro-2H-pyran
  • 3,6-Dihydro-2H-pyran

Uniqueness

5-(Bromomethyl)-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations.

Properties

CAS No.

92829-76-0

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.